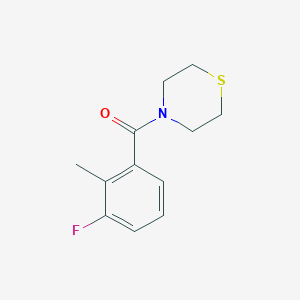

(3-Fluoro-2-methylphenyl)(thiomorpholino)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIBJANAVZGZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Methylphenyl Thiomorpholino Methanone and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the N-Acyl Thiomorpholine (B91149) Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgprinceton.edu For (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone, the most logical and common disconnection occurs at the amide bond.

The primary disconnection of the N-acyl thiomorpholine framework breaks the carbon-nitrogen bond of the amide group. This approach simplifies the target molecule into two key synthons: an acyl cation synthon derived from the 3-fluoro-2-methylphenyl portion and a thiomorpholine anion synthon.

These synthons correspond to practical synthetic equivalents. The acyl cation is typically represented by an activated carboxylic acid derivative, such as an acyl chloride (3-fluoro-2-methylbenzoyl chloride) or the carboxylic acid itself (3-fluoro-2-methylbenzoic acid), which would be coupled using a peptide coupling reagent. The thiomorpholine synthon's equivalent is the stable, commercially available thiomorpholine.

The forward synthesis, therefore, involves the acylation of thiomorpholine with a derivative of 3-fluoro-2-methylbenzoic acid. This is a standard and widely employed method for the formation of amides.

Synthesis of the 3-Fluoro-2-methylphenyl Precursor Moiety

The central precursor for the aromatic portion of the target molecule is 3-fluoro-2-methylbenzoic acid. Several synthetic routes can be envisioned for its preparation, starting from simpler aromatic substrates.

Halogenation and Fluorination Strategies on Aromatic Substrates

One approach to synthesizing fluorinated benzoic acids involves the direct fluorination of a corresponding precursor. However, electrophilic fluorination of aromatic rings can be challenging and often results in a mixture of isomers. A more controlled method involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, or a Sandmeyer-type reaction using a diazonium salt derived from an amino group. Another strategy involves the use of benziodoxolones, which can undergo nucleophilic fluorination. For instance, the synthesis of 2-fluoro-3-methylbenzoic acid has been achieved through the reaction of 1-mesytyl-7-methylbenziodoxolone with a fluoride (B91410) source like cesium fluoride. arkat-usa.org

Directed Ortho-Metalation and Electrophilic Substitution Routes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring directs deprotonation by a strong base (like an organolithium reagent) to the adjacent ortho position. The resulting aryl anion can then react with an electrophile. For the synthesis of 3-fluoro-2-methylbenzoic acid, one could potentially start with 3-fluorotoluene. However, the fluorine and methyl groups are not strong directing groups for metalation to the desired position.

Alternatively, Friedel-Crafts acylation can be employed. For example, a patented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis. google.com This process yields a mixture of isomers that require separation. google.com A similar approach targeting the 3-fluoro-2-methylbenzoic acid isomer could be explored, although regioselectivity would be a significant challenge.

Derivatization of the Methyl Group for Carbonyl Precursors

A common and effective strategy for synthesizing benzoic acids is the oxidation of a methyl group on the aromatic ring. If 3-fluoro-2-methyltoluene is available, its methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction is typically robust and high-yielding, providing a direct route to the desired 3-fluoro-2-methylbenzoic acid precursor. This precursor is a key building block for synthesizing novel diarylmethanes, which are inhibitors of the sodium-glucose transporter 2 (SGLT2), via Friedel-Crafts acylation followed by reduction. ossila.com

Synthesis of the Thiomorpholine Precursor Moiety

Thiomorpholine is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms. Its synthesis is well-established, with several methods available.

Ring-Closure Reactions for Thiomorpholine Formation from Acyclic Precursors

Classic methods for synthesizing the thiomorpholine ring often involve the cyclization of bifunctional acyclic precursors. One common approach is the reaction of diethanolamine (B148213) with a sulfiding agent. For instance, diethanolamine can be converted into an amino-mustard species, which then undergoes cyclization upon treatment with sodium sulfide (B99878). acs.orgnih.gov

Another established route involves the reaction of a bis(2-haloethyl)amine with a sulfide source. For example, the intramolecular cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, mediated by a base like triethylamine (B128534) (Et₃N), yields thiomorpholine. acs.orgnih.gov

Functionalization and Purification of Thiomorpholine Derivatives

Thiomorpholine is a versatile six-membered saturated heterocycle containing both sulfur and nitrogen atoms. researchgate.netjchemrev.com Its functionalization is a critical step in the synthesis of this compound and its analogues. The secondary amine nature of thiomorpholine allows for a wide range of chemical transformations at the nitrogen atom.

The synthesis of thiomorpholine itself can be achieved through various routes, one of which involves the reaction of diethanolamine with a sulfur source. google.com For instance, a preparation method includes the acylation of diethanolamine with methanesulfonyl chloride, followed by cyclization with sodium sulfide. google.com Purification of thiomorpholine and its derivatives is typically achieved through standard laboratory techniques such as distillation, crystallization, and chromatography. Thin-layer chromatography and flash chromatography using silica (B1680970) gel are common methods for purifying these compounds on a laboratory scale. researchgate.net

Functionalization of the thiomorpholine ring can also occur at the sulfur atom. Mild oxidation of the sulfide to a sulfoxide (B87167) or sulfone can be achieved using reagents like hydrogen peroxide. nih.gov This modification can significantly alter the physicochemical properties of the resulting molecule, such as its polarity and hydrogen bonding capacity, which can be useful for creating analogues of the target compound.

Amide Bond Formation Strategies for this compound

The central transformation in the synthesis of this compound is the formation of the amide bond. This reaction, which couples a carboxylic acid (3-fluoro-2-methylbenzoic acid) with an amine (thiomorpholine), can be accomplished through several distinct strategies, each with its own advantages and limitations. bath.ac.uk

Classical coupling reagents are widely employed in amide bond synthesis due to their reliability and broad applicability. chimia.ch These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC), are a cornerstone of amide synthesis. luxembourg-bio.com The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Phosphonium salts , like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium/aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are highly efficient coupling reagents. rsc.org They are known for their high reactivity, leading to faster reaction times and often higher yields, even with sterically hindered substrates. rsc.org

| Coupling Reagent | Additive (if any) | Typical Solvent(s) | General Conditions | Byproducts |

| DCC | HOBt | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Room temperature | Dicyclohexylurea (DCU) |

| PyBOP | Base (e.g., DIEA) | DMF, DCM | Room temperature | Hexamethylphosphoramide (HMPA), Triphenylphosphine oxide |

| HATU | Base (e.g., DIEA) | DMF, N-Methyl-2-pyrrolidone (NMP) | Room temperature | Tetramethylurea |

| COMU | Base (e.g., DIEA) | DMF, Acetonitrile (B52724) (MeCN) | Room temperature | Morpholine-based urea (B33335) |

The conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), is a traditional and effective strategy for amide bond formation. libretexts.org

Acyl Chloride Method: 3-Fluoro-2-methylbenzoic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The resulting acyl chloride is highly electrophilic and reacts readily with thiomorpholine, often in the presence of a base to neutralize the HCl byproduct. nih.govchemguide.co.uk

Anhydride Method: Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride or chloroformate. These intermediates then react with the amine to form the desired amide. Propylphosphonic anhydride (T3P) is a commercially available reagent that facilitates amide bond formation under mild conditions, with the byproducts being water-soluble and easily removed. rsc.org

| Method | Activating Reagent | Typical Solvent(s) | General Conditions | Key Considerations |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | DCM, Toluene | 0 °C to room temperature | Moisture sensitive; requires a base (e.g., triethylamine, pyridine) |

| Mixed Anhydride | Ethyl chloroformate, Isobutyl chloroformate | Tetrahydrofuran (THF), DCM | -15 °C to room temperature | Requires careful temperature control to avoid side reactions |

| T3P | Propylphosphonic anhydride | Ethyl acetate (B1210297), THF | Room temperature to mild heating | Byproducts are easily removed by aqueous workup |

In recent years, catalytic methods for amide bond formation have gained prominence as they offer more sustainable and atom-economical alternatives to classical methods. mdpi.com

Transition Metal Catalysis: Various transition metals, including palladium, manganese, and zirconium, have been shown to catalyze the direct amidation of carboxylic acids or esters with amines. mdpi.comacs.orgthieme-connect.comacs.org These methods often proceed under neutral conditions and can tolerate a wide range of functional groups. For instance, manganese(I)-catalyzed direct amidation of esters with amines has been reported with a broad substrate scope. acs.org

Organocatalysis: Organocatalysts, such as boronic acids and diselenides, can also promote direct amide formation. mdpi.comacs.org These reactions often require the removal of water, for example, through azeotropic reflux, to drive the equilibrium towards the product. acs.org Organocatalytic approaches are attractive due to their metal-free nature and often mild reaction conditions. mdpi.comacs.org

The choice of solvent can have a significant impact on the efficiency of amide coupling reactions. rsc.org Solvents like DMF and DCM are commonly used but are facing increasing scrutiny due to environmental and safety concerns. nsf.govacs.org Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) have been evaluated as potential replacements. rsc.orgrsc.org Studies have shown that the effectiveness of a particular solvent can depend on the specific coupling reagent and substrates being used. rsc.org For instance, in some cases, greener solvents have been shown to perform as well as or even better than traditional solvents. rsc.org

Reaction optimization is crucial, especially when dealing with sterically hindered substrates, such as the 2-methyl substituted benzoic acid derivative in the target compound. chimia.chrsc.org Factors to consider for optimization include the choice of coupling reagent, base, solvent, reaction temperature, and concentration. For challenging couplings, more potent coupling agents like COMU or HATU may be necessary. rsc.org Additionally, microwave-assisted synthesis can sometimes accelerate amide bond formation and improve yields.

Post-Synthetic Modifications and Derivatizations of the this compound Scaffold

Once the core this compound scaffold is synthesized, further modifications can be introduced to create a library of analogues for structure-activity relationship (SAR) studies.

Modifications at the Thiomorpholine Ring: As mentioned earlier, the sulfur atom of the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone. These modifications can impact the compound's polarity, solubility, and metabolic stability.

Modifications at the Aromatic Ring: The fluoro and methyl substituents on the phenyl ring provide handles for further functionalization, although these are generally less straightforward than modifications at the thiomorpholine nitrogen. More commonly, analogues would be synthesized by starting with differently substituted benzoic acids.

Bioisosteric Replacement: The amide bond itself can be replaced with bioisosteres to modulate the compound's properties. nih.gov For example, heterocycles like 1,2,3-triazoles or oxadiazoles (B1248032) can serve as amide bond surrogates, potentially improving metabolic stability or altering the conformational preferences of the molecule. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues

Although the parent compound, this compound, is achiral, analogues can be designed to be chiral by introducing stereocenters on the thiomorpholine ring. The synthesis of such chiral analogues requires stereoselective methods to control the three-dimensional arrangement of atoms.

One established approach involves starting with chiral precursors, such as amino acids. For instance, a polymer-supported synthesis has been reported for producing chiral thiomorpholine-3-carboxylic acid derivatives from immobilized Fmoc-Cys(Trt)-OH (a protected form of cysteine). nih.gov This solid-phase synthesis method allows for the construction of the thiomorpholine ring with a defined stereocenter at the C-3 position. Subsequent N-acylation of this chiral thiomorpholine core with 3-fluoro-2-methylbenzoyl chloride or a similarly activated acid would yield the desired chiral analogue. Stereochemical studies of related N-acylmorpholines have revealed the formation of stable rotamers, an important consideration for characterization. nih.gov

Another strategy is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols, which can be adapted for sulfur-containing analogues. semanticscholar.org This method has been used to create highly substituted chiral morpholines with excellent diastereoselectivity (de), and similar principles could be applied to synthesize chiral thiomorpholine precursors. semanticscholar.org Furthermore, enantioselective sulfa-Michael additions to cyclobutenes, catalyzed by chiral organocatalysts, provide a modern route to enantiomerically enriched thio-substituted cyclobutanes, which could serve as precursors to more complex chiral thiomorpholine systems. nih.gov

The table below summarizes potential strategies for creating chiral thiomorpholine precursors suitable for acylation.

| Chiral Precursor Strategy | Starting Material Example | Key Transformation | Resulting Scaffold |

| Solid-Phase Synthesis | Immobilized Fmoc-Cys(Trt)-OH | N-alkylation, cyclization, cleavage | Chiral thiomorpholine-3-carboxylic acid nih.gov |

| Halocyclization | Optically pure N-allyl-β-aminothiol | Electrophile-induced cyclization | Chiral substituted thiomorpholine semanticscholar.org |

| Asymmetric Catalysis | Cyclobutene & Thiol | Chiral catalyst-mediated Michael addition | Enantioenriched thio-cyclobutane nih.gov |

Scale-Up Considerations and Process Chemistry for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or kilogram laboratory scale requires careful consideration of reaction conditions, reagent selection, and purification methods. The primary transformation is an amide bond formation, a reaction extensively used in pharmaceutical manufacturing. researchgate.net

Reagent Selection and Reaction Conditions:

The synthesis involves coupling 3-fluoro-2-methylbenzoic acid with thiomorpholine. The ortho-methyl group on the benzoic acid presents significant steric hindrance, which can slow down the reaction and necessitate more forceful conditions or specialized reagents. nih.govchimia.ch

Standard amide coupling methods include:

Acid Chloride Method: Converting the carboxylic acid to 3-fluoro-2-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride is then coupled with thiomorpholine, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. While effective, this method can be vigorous and may not be suitable for substrates with sensitive functional groups. nih.gov

Coupling Reagents: Direct condensation of the carboxylic acid and amine using a coupling reagent is a milder and very common alternative. However, for sterically hindered substrates, the choice of reagent is critical. Standard reagents like DCC or EDCI might be sluggish. More potent uronium-based reagents like HATU or HBTU are often more effective. A protocol specifically developed for hindered substrates involves the in situ formation of acyl fluorides, which then react with the amine at elevated temperatures. researchgate.netrsc.org

The table below compares common coupling approaches for hindered amide synthesis.

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Acid Chloride | SOCl₂, (COCl)₂ | Inert solvent (DCM, THF), base, often cooled | High reactivity, cost-effective | Harsh conditions, generation of corrosive HCl nih.gov |

| Carbodiimide (B86325) | DCC, EDCI | Inert solvent, optional additive (e.g., HOBt) | Milder than acid chlorides, common | Can be slow for hindered substrates, byproduct removal (DCU) researchgate.net |

| Uronium Salt | HATU, HBTU | Aprotic polar solvent (DMF, NMP), base | High efficiency for difficult couplings | Higher cost, potential for side reactions |

| Acyl Fluoride | BTFFH, TFFH | Elevated temperature (e.g., 80 °C) | Effective for hindered and electron-deficient amines researchgate.net | Requires higher temperatures, specialized reagents |

| Enzymatic | Lipase (B570770) (e.g., CALB) | Organic solvent (e.g., CPME), 60 °C | Green, mild, high purity nih.gov | Slower reaction times, enzyme cost/stability |

Process and Scale-Up Challenges:

Steric Hindrance: The 2-methyl substituent on the phenyl ring impedes the approach of the thiomorpholine nucleophile to the carbonyl carbon. This can lead to slow reaction rates and incomplete conversions. chimia.chluxembourg-bio.com Overcoming this may require higher reaction temperatures, longer reaction times, or the use of more reactive intermediates like acyl fluorides. researchgate.net

Exothermicity: The formation of an acid chloride and its subsequent reaction with an amine can be exothermic. On a larger scale, proper heat management through controlled addition rates and efficient cooling is crucial to prevent runaway reactions and side product formation.

Purification: The crude product will contain unreacted starting materials, reagents, and byproducts. For example, if a carbodiimide reagent is used, the resulting urea byproduct must be removed. researchgate.net Purification at scale is typically achieved through crystallization or column chromatography. Developing a robust crystallization procedure is often preferred for larger quantities as it is more cost-effective and efficient than chromatography.

Green Chemistry: For sustainable laboratory synthesis, enzymatic methods using lipases like Candida antarctica lipase B (CALB) in green solvents such as cyclopentyl methyl ether (CPME) offer an alternative. nih.gov These methods can produce amides in excellent yields without requiring intensive purification steps, though reaction times may be longer. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Carbonyl Stretching Frequencies (νC=O) of the Amide Linkage

The most prominent feature in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band. For tertiary amides, such as (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone, this absorption is generally observed in the range of 1630-1670 cm⁻¹. The exact position of this band is influenced by the electronic environment. The presence of the electron-donating nitrogen atom of the thiomorpholine (B91149) ring is expected to lower the frequency compared to a simple ketone. Conversely, conjugation with the aromatic ring can also influence the frequency.

Interactive Data Table: Expected Carbonyl Stretching Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Tertiary Amide (C=O) | 1630 - 1670 | Strong |

Vibrational Modes Associated with the Thiomorpholine Ring System

The thiomorpholine ring, a saturated heterocyclic system, contributes several characteristic vibrations to the IR spectrum. These are primarily C-H stretching and bending modes, as well as C-N and C-S stretching vibrations.

C-H Stretching: The methylene (B1212753) (CH₂) groups of the thiomorpholine ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

CH₂ Bending (Scissoring): A characteristic absorption of moderate intensity is expected around 1450-1470 cm⁻¹ due to the scissoring motion of the CH₂ groups.

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amide linkage is expected to appear in the 1200-1290 cm⁻¹ region. This band can sometimes be coupled with other vibrations.

C-S Stretching: Vibrations involving the carbon-sulfur bond are typically weak and appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted Vibrational Modes for the Thiomorpholine Ring

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Asymmetric/Symmetric Stretch | 2850 - 2960 | Medium-Strong |

| CH₂ Scissoring | 1450 - 1470 | Moderate |

| C-N Stretch (Amide) | 1200 - 1290 | Moderate |

| C-S Stretch | 600 - 800 | Weak |

Characteristic Vibrations of the Fluorinated Aromatic Ring System

The 3-fluoro-2-methylphenyl group will display several characteristic absorption bands.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations within the benzene (B151609) ring typically produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band. For aryl fluorides, this C-F stretch is typically found in the 1200-1270 cm⁻¹ range. This band may overlap with other absorptions in the fingerprint region.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of strong C-H out-of-plane bending vibrations, which are expected in the 700-900 cm⁻¹ region.

Interactive Data Table: Predicted Vibrations for the Fluorinated Aromatic Ring

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Variable, Sharp |

| C-F Stretch | 1200 - 1270 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry would be essential for the unambiguous confirmation of the elemental formula of this compound, which is C₁₂H₁₄FNOS. HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise elemental composition. This distinguishes the target compound from other molecules that might have the same nominal mass.

Interactive Data Table: Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₄FNOS |

| Monoisotopic Mass | 240.0835 u |

| [M+H]⁺ (Positive ESI) | 241.0913 m/z |

Fragmentation Pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) Conditions

The fragmentation of the molecular ion provides valuable structural information. The expected pathways would differ depending on the ionization technique employed.

Electron Ionization (EI): Under EI conditions, the molecular ion (M⁺˙) is expected to be observed. A primary and highly characteristic fragmentation pathway for amides is the α-cleavage of the bond between the carbonyl carbon and the aromatic ring. This would lead to the formation of two key fragment ions:

The thiomorpholino-carbonyl cation ([M - C₇H₆F]⁺) at m/z 130.

The 3-fluoro-2-methylbenzoyl cation ([C₈H₆FO]⁺) at m/z 137, which could subsequently lose CO to form the 3-fluoro-2-methylphenyl cation ([C₇H₆F]⁺) at m/z 109. Another common fragmentation would involve the cleavage of the thiomorpholine ring.

Electrospray Ionization (ESI): ESI is a softer ionization technique, and in positive ion mode, the protonated molecule ([M+H]⁺) would be the predominant species. Fragmentation in ESI-MS/MS would likely be initiated by protonation on the amide oxygen or the sulfur atom. A major fragmentation route would be the cleavage of the amide C-N bond, leading to the formation of the protonated thiomorpholine and the 3-fluoro-2-methylbenzoyl cation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragment Analysis

Tandem mass spectrometry (MS/MS) would be used to provide definitive structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 241) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique would allow for the confirmation of the connectivity of the molecule by systematically breaking it apart and identifying the resulting fragments. For instance, the fragmentation of the m/z 137 ion (3-fluoro-2-methylbenzoyl cation) would confirm the structure of the aromatic portion of the molecule, while the fragmentation of the m/z 130 ion would confirm the thiomorpholino-carbonyl moiety.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| Ion Structure | Predicted m/z | Ionization Mode |

| [C₁₂H₁₄FNOS]⁺˙ (Molecular Ion) | 240 | EI |

| [C₁₂H₁₄FNOS + H]⁺ (Protonated Molecule) | 241 | ESI |

| [C₈H₆FO]⁺ (3-Fluoro-2-methylbenzoyl) | 137 | EI/ESI-MS/MS |

| [C₄H₈NS=CO]⁺ (Thiomorpholino-carbonyl) | 130 | EI/ESI-MS/MS |

| [C₇H₆F]⁺ (3-Fluoro-2-methylphenyl) | 109 | EI/ESI-MS/MS |

| [C₄H₈NS]⁺ (Thiomorpholinyl) | 102 | EI/ESI-MS/MS |

X-ray Crystallography and Solid-State Structure Analysis

No published data available.

To be determined by single-crystal X-ray diffraction. Awaiting experimental data to populate tables of bond lengths and angles.

Analysis is dependent on crystallographic data. A detailed analysis of intermolecular forces such as hydrogen bonds, halogen bonds, van der Waals forces, or π-π stacking interactions would be conducted once the crystal structure is determined.

Information unavailable. While thiomorpholine rings typically adopt a stable chair conformation to minimize steric and torsional strain, the specific conformation in this compound's solid state, and any potential distortions due to crystal packing effects, can only be confirmed through experimental X-ray analysis.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy is not applicable. Should chiral derivatives be synthesized in the future, the following analyses would become relevant.

Not applicable.

Not applicable.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a novel compound like (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone, DFT studies would be instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in its ground state. Furthermore, energetic properties such as the total energy, heat of formation, and vibrational frequencies could be calculated, providing a foundational understanding of the molecule's stability. However, no specific DFT studies for this compound are currently available in the public domain.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map of this compound would illustrate regions of negative potential, likely concentrated around the electronegative fluorine and oxygen atoms, and regions of positive potential. This information is critical for understanding intermolecular interactions. As of now, no MEP analysis for this specific molecule has been published.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. Calculation of these orbitals and derived reactivity descriptors (e.g., electronegativity, hardness, softness) would provide significant insight into the chemical behavior of this compound. Regrettably, such analyses are not available in the current body of scientific literature.

Conformational Analysis of the Thiomorpholine (B91149) Ring and Amide Linkage

A Potential Energy Surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies. For the thiomorpholine ring, this would involve systematically changing key dihedral angles to identify stable conformers, such as chair and boat forms, and the energy barriers between them. This information is vital for understanding the molecule's dynamic behavior in solution. No such conformational analysis for this compound has been reported.

The rotation around the amide C-N bond is typically restricted due to partial double bond character. Calculating the torsional barrier for this rotation in this compound would quantify the energy required to interconvert between different rotamers. This has significant implications for its binding to biological targets. At present, there are no published calculations of this rotational barrier.

Spectroscopic Property Prediction from Theoretical Models

Theoretical calculations provide a powerful tool for predicting the spectroscopic characteristics of molecules, offering a valuable complement to experimental data. By employing computational models, it is possible to estimate key spectroscopic parameters for this compound.

Calculated NMR Chemical Shifts and Coupling Constants for Comparison with Experimental Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations.)

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 135.2 |

| C2 | 128.9 |

| C3 | 162.5 (J_CF = 245 Hz) |

| C4 | 115.8 (J_CF = 21 Hz) |

| C5 | 131.4 |

| C6 | 125.1 |

| C=O | 168.7 |

| CH₃ | 14.3 |

| CH₂ (thiomorpholino, adjacent to N) | 48.2 |

| CH₂ (thiomorpholino, adjacent to S) | 27.9 |

| H4 | 7.15 |

| H5 | 7.30 |

| H6 | 7.20 |

| H (CH₃) | 2.35 |

| H (thiomorpholino, adjacent to N) | 3.80 |

| H (thiomorpholino, adjacent to S) | 2.90 |

Predicted Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies corresponding to different molecular motions. These predicted spectra can aid in the interpretation of experimental data and the identification of characteristic peaks.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique |

| C=O stretch (amide) | 1650 | IR, Raman |

| C-F stretch | 1250 | IR |

| C-N stretch | 1380 | IR |

| C-S stretch | 700 | IR, Raman |

| Aromatic C-H stretch | 3050-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energetic profiles and structural changes that occur during a chemical transformation.

Computational Elucidation of Amide Formation Pathways and Competing Reactions

The formation of the amide bond in this compound, typically through the reaction of a carboxylic acid derivative (e.g., an acyl chloride) with thiomorpholine, can be modeled computationally. Such studies can map out the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies for different pathways. This allows for a theoretical understanding of the reaction's feasibility and potential byproducts.

Theoretical Prediction of Reactivity Patterns and Selectivity

Molecular orbital theory and other computational approaches can be used to predict the reactivity of this compound. By analyzing the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. This information is crucial for predicting how the molecule will behave in different chemical environments and for designing synthetic routes.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule in a condensed phase, such as in a solvent.

MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces. For this compound, MD simulations could be used to study its conformational flexibility in different solvents, the nature of its interactions with solvent molecules (e.g., hydrogen bonding), and its aggregation behavior. This provides a more realistic picture of the molecule's properties in a solution, which is often the medium for chemical reactions and biological interactions.

Reactivity Profiles and Chemical Transformations

Hydrolysis and Solvolysis of the Amide Linkage under Acidic and Basic Conditions

The amide bond in (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone is susceptible to cleavage through hydrolysis or solvolysis, processes that can be catalyzed by either acid or base. wikipedia.orgualberta.ca Solvolysis is a general term for a reaction where the solvent is the nucleophile; when the solvent is water, it is specifically called hydrolysis. wikipedia.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule (or another solvent) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate, which subsequently collapses, breaking the carbon-nitrogen bond to yield 3-fluoro-2-methylbenzoic acid and thiomorpholine (B91149) hydrochloride.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the thiomorpholinyl anion, which is a relatively poor leaving group. The subsequent protonation of the thiomorpholinide and the carboxylate anion gives 3-fluoro-2-methylbenzoic acid and thiomorpholine. Generally, amide hydrolysis requires forcing conditions such as high temperatures and prolonged reaction times due to the stability of the amide bond.

| Reaction Condition | Products | General Mechanism |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 3-Fluoro-2-methylbenzoic acid and Thiomorpholine salt (e.g., hydrochloride) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. |

| Basic (e.g., aq. NaOH, heat) | 3-Fluoro-2-methylbenzoate salt and Thiomorpholine | Nucleophilic attack by hydroxide ion on the carbonyl carbon. |

Reduction Reactions of the Carbonyl Group to Amines or Alcohols

The carbonyl group of the amide can be reduced to either an alcohol or an amine, depending on the reducing agent and reaction conditions. rsc.org

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines. libretexts.org This reaction proceeds via a complex mechanism where the hydride attacks the carbonyl carbon, eventually leading to the cleavage of the C-O bond and the formation of the corresponding amine, 1-((3-fluoro-2-methylphenyl)methyl)thiomorpholine.

Reduction to Alcohols: The reduction of amides to alcohols is a more challenging transformation that involves the cleavage of the C-N bond. rsc.org Specialized reducing systems, such as samarium(II) iodide (SmI₂) in the presence of an amine and water, have been developed for this purpose. nih.govacs.org This method chemoselectively cleaves the C-N bond, yielding (3-fluoro-2-methylphenyl)methanol and thiomorpholine. nih.govacs.org Similarly, certain zinc hydride systems can also selectively reduce carboxamides to alcohols. ntu.edu.sg Catalytic hydrogenation using specific manganese-pincer complexes can also achieve this transformation. rsc.org

| Reducing Agent/System | Primary Product Type | Specific Product(s) |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Amine | 1-((3-fluoro-2-methylphenyl)methyl)thiomorpholine and Thiomorpholine |

| Samarium(II) iodide/amine/H₂O | Alcohol | (3-Fluoro-2-methylphenyl)methanol and Thiomorpholine |

| Zinc Iodide/Sodium Hydride (NaH-ZnI₂) | Alcohol | (3-Fluoro-2-methylphenyl)methanol and Thiomorpholine |

| Manganese-PNN pincer complex / H₂ | Alcohol | (3-Fluoro-2-methylphenyl)methanol and Thiomorpholine |

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring and Regioselectivity

The 3-fluoro-2-methylphenyl ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. total-synthesis.com The position of the incoming electrophile is directed by the existing substituents: the fluorine atom, the methyl group, and the thiomorpholinocarbonyl group.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to inductive effects and hyperconjugation. wikipedia.orgsavemyexams.com

Fluorine Atom (-F): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. wikipedia.orglibretexts.org The +M effect of fluorine is relatively weak but sufficient to direct substitution to the ortho and para positions. wikipedia.org

Thiomorpholinocarbonyl Group (-C(O)N(CH₂)₄S): This amide group is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position. libretexts.org

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -C(O)Thiomorpholino | C1 | Strongly Deactivating | Meta (to C3, C5) |

| -CH₃ | C2 | Activating | Ortho, Para (to C1, C3, C6) |

| -F | C3 | Deactivating | Ortho, Para (to C2, C4) |

Nucleophilic Attack on the Carbonyl Carbon and Subsequent Transformations

The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles other than water or hydrides. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group. This typically leads to the formation of a tetrahedral intermediate which, upon acidic workup, can cleave to form a ketone (from the addition of the organometallic R group) and thiomorpholine. This reaction pathway provides a route to synthesize various ketones from the parent amide.

Reactions Involving the Thiomorpholine Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom in the thiomorpholine ring is a secondary amine and thus retains its nucleophilic character. It can undergo a variety of reactions typical of secondary amines.

Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base. This would result in the formation of a quaternary ammonium (B1175870) salt of the amide.

Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides in the presence of a base, leading to the formation of an N-acyl derivative. However, since the nitrogen is already part of an amide, further acylation would be difficult and may require harsh conditions.

These reactions would proceed while keeping the core this compound structure intact, modifying only the thiomorpholine nitrogen.

Oxidation Chemistry of the Sulfur Atom in Thiomorpholine (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiomorpholine ring is in a thioether linkage and can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. jchemrev.comresearchgate.net A variety of oxidizing agents can be used for this transformation, and the product often depends on the stoichiometry and strength of the oxidant. organic-chemistry.org

Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄) can selectively oxidize the sulfur to (3-fluoro-2-methylphenyl)(1-oxothiomorpholino)methanone (the sulfoxide). google.com

Oxidation to Sulfone: Using a stronger oxidizing agent or an excess of a milder one (e.g., two or more equivalents of H₂O₂) can further oxidize the sulfoxide to (3-fluoro-2-methylphenyl)(1,1-dioxothiomorpholino)methanone (the sulfone). organic-chemistry.orggoogle.com

These oxidations increase the polarity of the molecule and can significantly alter its biological and physical properties.

| Oxidizing Agent (Stoichiometry) | Product | Oxidation State of Sulfur |

|---|---|---|

| H₂O₂ (1 equiv) or NaIO₄ | (3-Fluoro-2-methylphenyl)(1-oxothiomorpholino)methanone | Sulfoxide |

| H₂O₂ (>2 equiv) or KMnO₄ | (3-Fluoro-2-methylphenyl)(1,1-dioxothiomorpholino)methanone | Sulfone |

Ring-Opening or Rearrangement Reactions of the Thiomorpholine Moiety

The thiomorpholine ring is a stable six-membered heterocycle and is generally resistant to ring-opening reactions under typical synthetic conditions. However, under specific and often harsh conditions, or through enzymatic pathways, ring cleavage can occur. For example, certain microorganisms can biodegrade thiomorpholine, leading to intermediates like thiodiglycolic acid through ring cleavage. nih.gov In synthetic chemistry, ring-opening would likely require specialized reagents designed to cleave C-S or C-N bonds, and is not a common transformation for this heterocycle. Rearrangement reactions of the thiomorpholine ring itself are not commonly reported in the literature.

Metalation and Cross-Coupling Reactions at Aromatic Positions

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric interplay of its three substituents: the tertiary amide, the methyl group, and the fluorine atom. These groups dictate the regioselectivity of metalation and subsequent cross-coupling reactions, providing pathways for further functionalization of the phenyl ring.

Directed ortho-Metalation (DoM)

The tertiary amide moiety, –C(O)N(CH₂)₄S, serves as a powerful Directed Metalation Group (DMG). sci-hub.seuwindsor.ca In the presence of strong organolithium bases, such as n-butyllithium or sec-butyllithium, the Lewis basic oxygen atom of the carbonyl can coordinate to the lithium cation. This coordination, known as a complex-induced proximity effect (CIPE), increases the kinetic acidity of the protons at the adjacent ortho positions, facilitating their removal. baranlab.org

For this compound, there are three potential sites for deprotonation on the aromatic ring: C4, C5, and C6. The regiochemical outcome of the lithiation is determined by the relative directing abilities of the amide and fluoro groups, as well as steric factors.

Metalation at C6: This position is ortho to the potent tertiary amide DMG. Competition experiments have established that tertiary amides are generally more effective directing groups than fluorine or methyl substituents. sci-hub.seharvard.edu Therefore, deprotonation at the C6 position is electronically favored. However, this site is sterically hindered by the adjacent methyl group at the C2 position, which can impede the approach of the bulky organolithium base. nih.govnih.gov

Metalation at C4: This position is ortho to the fluorine atom. Fluorine is recognized as a moderate DMG, capable of directing lithiation, particularly when stronger directing groups are absent or sterically inaccessible. researchgate.net The C4 position is less sterically hindered than the C6 position, potentially making it a competitive site for metalation, especially with bulkier bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Metalation at C5: Deprotonation at this position is the least likely, as it is not directly activated by being ortho to either of the primary directing groups.

The ultimate regioselectivity likely depends on the specific reaction conditions. The use of highly reactive, less sterically demanding bases (e.g., sec-BuLi in the presence of TMEDA) may favor metalation at the electronically preferred but hindered C6 position. Conversely, bulkier amide bases might preferentially deprotonate the more accessible C4 position. scirp.org A potential side reaction is lateral metalation (benzylic deprotonation) of the C2-methyl group, a process that can sometimes be favored when using lithium amide bases. uwindsor.canih.gov

The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a variety of electrophiles to introduce new functional groups, as illustrated in the table below.

Interactive Table: Hypothetical DoM and Electrophilic Quench Reactions

| Entry | Base/Conditions | Site of Metalation (Predicted) | Electrophile (E+) | Product (Post-Quench) |

| 1 | sec-BuLi, TMEDA, THF, -78 °C | C6 (major) / C4 (minor) | I₂ | (3-Fluoro-6-iodo-2-methylphenyl)(thiomorpholino)methanone |

| 2 | LDA, THF, -78 °C | C4 (major) / C6 (minor) | Me₃SiCl | (4-(Trimethylsilyl)-3-fluoro-2-methylphenyl)(thiomorpholino)methanone |

| 3 | n-BuLi, THF, -78 °C | C6 (major) / C4 (minor) | DMF, then H₃O⁺ | 4-Fluoro-2-methyl-6-(thiomorpholine-4-carbonyl)benzaldehyde |

| 4 | sec-BuLi, TMEDA, THF, -78 °C | C6 (major) / C4 (minor) | B(OiPr)₃, then H₃O⁺ | (4-Fluoro-2-methyl-6-(thiomorpholine-4-carbonyl)phenyl)boronic acid |

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a halogenated or triflated aromatic substrate and an organometallic coupling partner, catalyzed by a palladium complex.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an aryl halide or triflate. libretexts.org Starting from a brominated derivative, such as (5-bromo-3-fluoro-2-methylphenyl)(thiomorpholino)methanone, various aryl, heteroaryl, or vinyl groups can be introduced. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base. organic-synthesis.comresearchgate.net

Interactive Table: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (3'-Fluoro-2'-methyl-[1,1'-biphenyl]-5-yl)(thiomorpholino)methanone |

| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | (3-Fluoro-2-methyl-5-(thiophen-2-yl)phenyl)(thiomorpholino)methanone |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene | (3-Fluoro-4'-methoxy-2-methyl-[1,1'-biphenyl]-5-yl)(thiomorpholino)methanone |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, PPh₃ | Cs₂CO₃ | DME | (3-Fluoro-2-methyl-5-vinylphenyl)(thiomorpholino)methanone |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. nih.govmdpi.com This palladium-catalyzed reaction allows for the introduction of a wide range of nitrogen-containing functional groups onto the aromatic ring of a halogenated this compound precursor. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating diverse amine coupling partners. researchgate.net

Interactive Table: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | (3-Fluoro-2-methyl-5-morpholinophenyl)(thiomorpholino)methanone |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | (3-Fluoro-2-methyl-5-(phenylamino)phenyl)(thiomorpholino)methanone |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | (5-(Benzylamino)-3-fluoro-2-methylphenyl)(thiomorpholino)methanone |

| 4 | Pyrrolidine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | (3-Fluoro-2-methyl-5-(pyrrolidin-1-yl)phenyl)(thiomorpholino)methanone |

Advanced Research Applications in Non Biological/non Clinical Domains

Role as a Ligand in Coordination Chemistry and Catalysis

Metal-Complex Formation with Transition Metals (e.g., Pd, Ru, Rh)

A search of scientific databases yields no studies on the formation of metal complexes between (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone and transition metals such as palladium, ruthenium, or rhodium.

Application in Homogeneous or Heterogeneous Catalysis (e.g., C-C bond formation, C-N bond formation, C-H activation)

Consistent with the lack of information on its coordination chemistry, there are no published reports on the application of this compound or its potential metal complexes in either homogeneous or heterogeneous catalysis for key chemical transformations like C-C bond formation, C-N bond formation, or C-H activation.

Ligand Design Principles and Structure-Activity Relationships in Catalytic Cycles

Due to the absence of research into its catalytic applications, there is no information available regarding ligand design principles or structure-activity relationships involving this compound in any catalytic cycles.

The exploration of this compound in the fields of materials science and polymer chemistry appears to be an uninvestigated area of research. While some chemical suppliers categorize it under "Material Science," specific applications or studies are not documented in peer-reviewed literature.

Exploration in Materials Science and Polymer Chemistry

Precursor for Polymer Synthesis via Radical Polymerization or Condensation Reactions

There is no evidence in the available literature to indicate that this compound has been used as a monomer or precursor for polymer synthesis through radical polymerization, condensation reactions, or any other polymerization method.

Component in Functional Small Molecules for Optoelectronic Applications (e.g., OLEDs, organic semiconductors, excluding bio-imaging)

No research has been published detailing the synthesis, characterization, or performance of this compound as a component in functional small molecules for optoelectronic applications such as organic light-emitting diodes (OLEDs) or organic semiconductors.

Supramolecular Assembly and Self-Organization in Non-Aqueous Systems

Supramolecular assembly relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, halogen bonding) to organize molecules into ordered, higher-level structures. In non-aqueous systems, where hydrophobic effects are diminished, the specific and directional nature of these weaker interactions becomes paramount. The structure of this compound offers several features that could be exploited to direct self-assembly.

Hydrogen Bonding: The carbonyl oxygen of the methanone (B1245722) linker is a potent hydrogen bond acceptor. In the presence of suitable donor molecules in an apolar solvent, this could lead to the formation of well-defined linear or cyclic assemblies.

Halogen Bonding and Dipole Interactions: The fluorine atom on the phenyl ring can act as a halogen bond acceptor. More significantly, the C-F bond introduces a strong dipole, which can engage in dipole-dipole interactions with other polar moieties to guide molecular arrangement.

π-π Stacking: The electron-deficient character of the fluorinated phenyl ring could promote π-π stacking interactions with electron-rich aromatic systems, leading to alternating donor-acceptor stacks. The 2-methyl group provides steric hindrance that would influence the geometry of this stacking, potentially leading to slipped or twisted arrangements rather than a direct co-facial overlap.

These interactions could hypothetically lead to the formation of materials like organogels or liquid crystals in specific organic solvents.

Hypothetical Data Table 1: Supramolecular Gelation Properties

| Solvent System (v/v) | Minimum Gelation Concentration (mg/mL) | Proposed Dominant Interaction |

| Dodecane | 15 | van der Waals & Dipole-Dipole |

| Toluene/Hexane (B92381) (1:1) | 10 | π-π Stacking & Dipole-Dipole |

| Chloroform/Cyclohexane (1:4) | 12 | Hydrogen Bonding (with co-former) |

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials built from molecular subunits. researchgate.net The properties of these materials are directly determined by the geometry and functionality of their building blocks. While this compound itself is not a typical linker, it could be chemically modified to serve as one.

For instance, carboxylation of the phenyl ring would yield a derivative capable of acting as a ligand (or "strut") for MOF synthesis. The inclusion of the bulky, flexible thiomorpholine (B91149) group and the fluorinated methylphenyl moiety as a "pendant" group decorating the pores of the resulting MOF could impart unique properties. nih.gov

MOF Applications: A MOF constructed from a carboxylated derivative of this compound could exhibit selective gas adsorption. The fluorine atom could enhance the affinity for certain gases like carbon dioxide. chinesechemsoc.org The sulfur atom of the thiomorpholine ring, being a soft Lewis base, could offer selective binding sites for soft heavy metals, making the MOF a potential candidate for adsorptive removal of pollutants like mercury or lead ions from non-aqueous streams.

COF Applications: Similarly, functionalization with amines or aldehydes could allow its incorporation into imine-linked COFs. The presence of fluorine in COF structures has been shown to enhance stability and modify electronic properties. nih.gov A COF incorporating this molecule could be explored for applications in heterogeneous catalysis or as a stationary phase in chromatography, where the unique steric and electronic environment of the pores would dictate selectivity.

Hypothetical Data Table 2: Properties of a Theoretical MOF (ThioFluor-MOF-1)

| Property | Value | Potential Application |

| BET Surface Area | 1150 m²/g | Gas Storage |

| Pore Diameter | 1.2 nm | Selective Adsorption |

| CO₂ Adsorption Capacity (298 K, 1 bar) | 4.1 mmol/g | Carbon Capture |

| Hg²⁺ Uptake from Ethanol | 95% | Environmental Remediation |

Application as a Chemical Probe for Reaction Mechanism Studies

A chemical probe is a molecule used to study biological or chemical systems. The structural features of this compound could be leveraged to investigate reaction mechanisms.

For example, the thiomorpholine ring can undergo oxidation at the sulfur atom to form a sulfoxide (B87167) or a sulfone. The rate of this oxidation would be sensitive to the electronic environment. By studying the kinetics of this transformation under various catalytic conditions, the compound could serve as a probe to quantify the activity of new oxidation catalysts. The fluorine atom provides a useful spectroscopic handle for ¹⁹F NMR, allowing for a sensitive and background-free method to monitor the reaction progress and the electronic state of the molecule in real-time without resorting to more complex isotopic labeling.

Utilization in Synthetic Methodology Development (e.g., as a chiral auxiliary, reagent)

While the parent molecule is achiral, its structure is a candidate for development into a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. organic-chemistry.org

Potential as a Chiral Auxiliary: If a stereocenter were introduced on the thiomorpholine ring (e.g., via substitution), the resulting chiral molecule could be used as an auxiliary. The bulky 3-fluoro-2-methylphenyl group would act as a rigid stereodirecting group, blocking one face of a reactive intermediate attached to the thiomorpholine nitrogen. This could be used to direct stereoselective alkylations, aldol (B89426) reactions, or Diels-Alder reactions. After the desired transformation, the auxiliary could be cleaved and recovered. The fluorine and methyl groups offer handles for fine-tuning the steric and electronic properties of the auxiliary to optimize diastereoselectivity.

Host-Guest Chemistry and Molecular Recognition (excluding biological receptor interactions)

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or cleft of a larger "host" molecule. wikipedia.org While this compound is relatively small to be a host on its own, it could function as a guest or be incorporated into a larger host structure.

The molecule's most promising role in this context is in molecular recognition driven by the "fluorophobic effect" in non-aqueous solvents. rsc.org This phenomenon describes the tendency of fluorinated compounds to associate with other fluorinated compounds, driven by the unique properties of the carbon-fluorine bond.

Selective Guest Binding: A larger host molecule, such as a calixarene (B151959) or a cyclodextrin, functionalized with perfluorinated chains, could exhibit selective binding for this compound over its non-fluorinated analogue. The interaction would be stabilized by the favorable association of the fluorophenyl group of the guest with the fluorinated interior of the host. This principle could be used to design systems for selective molecular sensing or for the separation of fluorinated from non-fluorinated compounds.

Hypothetical Data Table 3: Host-Guest Binding Constants (Kₐ) in Tetrachloromethane

| Host Molecule | Guest Molecule | Binding Constant (Kₐ, M⁻¹) |

| Perfluoro-octyl Calix researchgate.netarene | This compound | 1,250 |

| Perfluoro-octyl Calix researchgate.netarene | (2-methylphenyl)(thiomorpholino)methanone | 150 |

| Octyl Calix researchgate.netarene | This compound | 200 |

Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for the separation of (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone from potential impurities, starting materials, and byproducts that may be present following its synthesis. The choice of chromatographic technique is dictated by the physicochemical properties of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Refractive Index, ELSD)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds. A typical HPLC method would utilize a reverse-phase C18 column, which separates compounds based on their hydrophobicity.

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. The separation is typically achieved using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing retention.

Detection Modes:

UV-Vis Detection: The presence of the aromatic 3-fluoro-2-methylphenyl ketone chromophore in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is typically determined by running a UV spectrum of a pure sample. For this chromophore, a strong absorbance is expected in the range of 240-270 nm. Quantitative analysis can be performed by creating a calibration curve of peak area versus concentration.

Refractive Index (RI) Detection: While less sensitive than UV-Vis detection, an RI detector is a universal detector that responds to any analyte that has a different refractive index from the mobile phase. It can be useful for detecting impurities that lack a significant UV chromophore. However, it is sensitive to changes in mobile phase composition and temperature, making it less suitable for gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is not dependent on the optical properties of the analyte. It is particularly useful for detecting non-volatile analytes and is compatible with gradient elution. The response is dependent on the mass of the analyte, making it suitable for purity analysis where the identity of all impurities may not be known.

A hypothetical HPLC purity analysis of a this compound sample is summarized in the interactive table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 8.5 min |

| Purity (by area %) | >99.0% |

Gas Chromatography (GC) for Volatile Byproducts or Purity Assessment (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for the direct analysis of this compound is limited due to its relatively high molecular weight and likely low volatility. However, GC is an excellent method for the detection and quantification of volatile impurities or residual solvents that may be present from the synthetic process.

For such an analysis, a capillary column with a non-polar or medium-polarity stationary phase would be employed. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. Headspace GC is a particularly useful variation for the analysis of residual solvents, where the vapor phase above the sample is injected, avoiding the introduction of non-volatile components into the GC system.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction and for the preliminary screening of the purity of a sample. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate mobile phase (eluent).

The choice of eluent is crucial for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent can be adjusted to optimize the separation.

Visualization of the separated spots is achieved under UV light, as the aromatic ring will fluoresce, or by using chemical staining agents such as potassium permanganate (B83412) or iodine vapor. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

A hypothetical TLC analysis for reaction monitoring is presented below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | 30% Ethyl Acetate in Hexane |

| Visualization | UV light (254 nm) |

| Rf of Starting Material | ~0.6 |

| Rf of Product | ~0.4 |

| Observation | Disappearance of the starting material spot and appearance of the product spot over time indicates reaction progression. |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

If the synthesis of this compound has the potential to produce a racemic mixture of enantiomers, chiral chromatography is necessary to separate and quantify them. This is a specialized form of HPLC that uses a chiral stationary phase (CSP). These CSPs are designed to interact differently with the two enantiomers, leading to their separation.

Commonly used CSPs are based on polysaccharides such as cellulose (B213188) or amylose (B160209) that have been derivatized with various functional groups. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol) is critical and typically requires screening of several different systems to achieve baseline separation of the enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers.

Quantitative Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Concentration Determination

UV-Visible spectrophotometry is a straightforward and reliable method for determining the concentration of this compound in a solution, provided it is the only component that absorbs at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The presence of the 3-fluoro-2-methylphenyl ketone moiety provides a strong chromophore, making this a sensitive technique.

Elemental Analysis (CHN/S) for Empirical Formula Verification and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, with the molecular formula C12H14FNOS, the analysis would involve the combustion of a precisely weighed sample in a stream of oxygen. The resulting gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector. The presence of fluorine can sometimes interfere with the analysis, and special reagents or instrument modifications may be necessary to obtain accurate results.

The following table compares the theoretical elemental composition of this compound with a set of hypothetical experimental results.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.73 | 59.68 |

| Hydrogen (H) | 5.85 | 5.89 |

| Nitrogen (N) | 5.80 | 5.77 |

| Sulfur (S) | 13.29 | 13.21 |

The close correlation between the theoretical and hypothetical experimental values would confirm the empirical formula and indicate a high degree of purity.

Titrimetric Methods for Functional Group Quantification

While specific titrimetric methods for the direct quantification of this compound are not extensively detailed in publicly available literature, the chemical structure of the compound lends itself to the application of established titrimetric techniques for the quantification of its key functional groups: the tertiary amine of the thiomorpholine (B91149) moiety and the ketone group. These methods offer a cost-effective and often precise means of assessing the purity and concentration of the compound.

The applicability of these methods would require validation to ensure accuracy and precision in the specific matrix of the sample being analyzed.

Quantification of the Thiomorpholine Tertiary Amine

The thiomorpholine ring contains a tertiary amine that can be quantified through acid-base titration. Non-aqueous titrations are generally preferred for amines to enhance the sharpness of the endpoint.

One common approach involves the use of a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid or methyl Cellosolve. acs.org The tertiary amine is directly titrated with the standardized acid. dss.go.th To improve accuracy, especially in the presence of primary and secondary amine impurities, a preliminary acetylation step can be employed. Acetic anhydride (B1165640) reacts with primary and secondary amines to form amides, which are neutral, leaving the tertiary amine to be selectively titrated. acs.org

Another strategy for differentiating tertiary amines from primary and secondary amines involves reacting the latter with phenyl isothiocyanate to form thioureas, rendering them non-basic under the titration conditions for the unreacted tertiary amine. The tertiary amine can then be titrated with an appropriate acid.

Table 1: General Titrimetric Methods for Tertiary Amine Quantification

| Method | Titrant | Solvent | Indicator Example | Principle |

|---|---|---|---|---|

| Direct Non-Aqueous Titration | Perchloric Acid (in Acetic Acid) | Glacial Acetic Acid | Crystal Violet | Direct titration of the basic tertiary amine with a strong acid in a non-aqueous medium. |

| Titration after Acetylation | Perchloric Acid (in Methyl Cellosolve) | Methyl Cellosolve | Thymol Blue | Primary and secondary amines are converted to neutral amides by acetic anhydride, allowing for the selective titration of the tertiary amine. acs.org |

This table is generated based on general methods for tertiary amine quantification and would require specific adaptation and validation for this compound.

Quantification of the Ketone Group

Titrimetric analysis of ketones is generally less direct than that of amines. One potential, though less common, method involves titration with hypobromite. acs.org This method is applicable to methyl ketones and compounds that can be halogenated at the alpha-position to the carbonyl group. The applicability to this compound would depend on the reactivity of the methylene (B1212753) groups adjacent to the ketone.

A more established, albeit indirect, method for ketone quantification is based on oximation. This involves the reaction of the ketone with a known excess of hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid. The liberated acid is then titrated with a standardized base, such as sodium hydroxide (B78521). The amount of acid titrated is directly proportional to the amount of ketone that has reacted.

Table 2: General Titrimetric Method for Ketone Quantification

| Method | Reagents | Titrant | Indicator Example | Principle |

|---|

This table outlines a general method for ketone quantification. Its suitability for this compound would need to be experimentally verified.

It is important to note that the presence of other reactive functional groups could potentially interfere with these titrimetric methods, necessitating careful method development and validation.

Environmental and Green Chemistry Considerations in Synthesis and Application

Atom Economy and Reaction Efficiency Calculations for Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. nih.gov In reality, many reactions, especially those involving coupling reagents, have lower atom economies due to the formation of byproducts. nih.gov

For the synthesis of (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone from 3-fluoro-2-methylbenzoic acid and thiomorpholine (B91149) using a common coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), the reaction can be represented as follows:

C₈H₇FO₂ (3-fluoro-2-methylbenzoic acid) + C₄H₉NS (thiomorpholine) + C₁₃H₂₂N₂ (DCC) → C₁₂H₁₄FNOS (this compound) + C₁₃H₂₄N₂O (dicyclohexylurea)

To calculate the atom economy for this reaction, we use the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₄FNOS | 239.31 |

| 3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 |

| Thiomorpholine | C₄H₉NS | 103.19 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

Calculation: